molecular formula C7H16Cl2N2O B2678456 1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride CAS No. 1909316-45-5

1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride

Cat. No.: B2678456
CAS No.: 1909316-45-5
M. Wt: 215.12
InChI Key: PYJHIUZARFLIHU-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes and cellular functions . Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride, also known as a piperidine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its effects on different biological systems. Below is a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Name: this compound
  • CAS Number: 1909316-45-5
  • Molecular Formula: C₇H₁₄Cl₂N₂O

The compound features a piperidine ring with a methyl group and a methylamino substituent, which significantly influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Some of the proposed mechanisms include:

  • Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Inhibition: It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to various physiological effects.
  • Signal Transduction Pathways: The compound can modulate intracellular signaling cascades, impacting cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. Research indicates that compounds in this class can exhibit significant antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0098 mg/mL

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Neuropharmacological Effects

Piperidine derivatives have been explored for their neuropharmacological effects, particularly in relation to cognitive function and mood disorders. The compound's structural similarity to known psychoactive substances suggests potential applications in treating conditions like anxiety and depression.

Case Studies

  • In Vivo Studies on Antibacterial Activity:
    A study evaluated the effectiveness of various piperidine derivatives against common bacterial strains. The results indicated that this compound demonstrated potent antibacterial activity comparable to standard antibiotics .
  • Neuroprotective Properties:
    Research involving animal models has shown that this compound may possess neuroprotective effects, potentially offering benefits in neurodegenerative diseases. The mechanism appears to involve modulation of oxidative stress pathways .

Properties

IUPAC Name

1-methyl-5-(methylamino)piperidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-8-6-3-4-7(10)9(2)5-6;;/h6,8H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJHIUZARFLIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(=O)N(C1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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